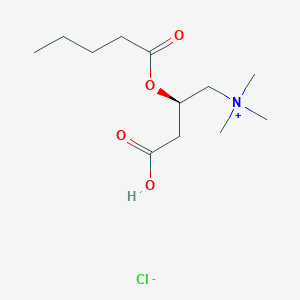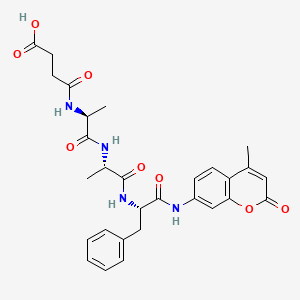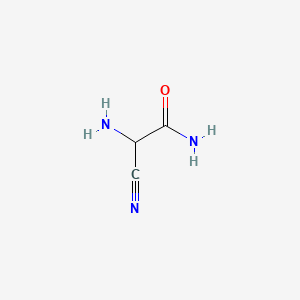
1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde
Descripción general
Descripción
1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde is an organic compound with the molecular formula C10H16O. It is a colorless liquid with a spicy odor and is used primarily as an intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde can be synthesized through the functionalization of cyclohexene. One common method involves the Diels-Alder reaction of 2-methyl-1,3-pentadiene with acrolein .
Industrial Production Methods
In industrial settings, the compound is produced by the same Diels-Alder reaction, followed by purification processes such as distillation to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules and fluorescent agents.
Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These interactions can affect biological pathways and processes, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-3-cyclohexenecarboxaldehyde: Prepared by a Diels-Alder reaction of 2-methyl-1,3-pentadiene and acrolein, it has a similar structure but different substitution pattern.
1,3,4-Trimethyl-3-cyclohexenyl-1-carboxaldehyde: Another isomer with a similar structure but different functional group positioning.
Uniqueness
1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde is unique due to its specific substitution pattern and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Propiedades
IUPAC Name |
1,3,4-trimethylcyclohex-3-ene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8-4-5-10(3,7-11)6-9(8)2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPUQZZCHCEJEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)(C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880914 | |
| Record name | 3-cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40702-26-9 | |
| Record name | 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040702269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1359843.png)
![2-(1,4-Diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1359845.png)







